molecular formula C23H19N3O3 B15003857 4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B15003857
M. Wt: 385.4 g/mol
InChI Key: QRZGCHRZBZOINZ-UHFFFAOYSA-N
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Description

4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as potassium hydroxide in ethanol to form a chalcone intermediate. This intermediate undergoes cyclization with guanidine to form the pyrrolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding quinones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-HYDROXYPHENYL)-1-METHYL-6-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its combination of a hydroxyl group, a naphthyl group, and a pyrrolo[3,4-d]pyrimidine core. This unique structure contributes to its diverse chemical reactivity and potential for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1-methyl-6-naphthalen-1-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C23H19N3O3/c1-25-19-13-26(18-8-4-6-14-5-2-3-7-17(14)18)22(28)20(19)21(24-23(25)29)15-9-11-16(27)12-10-15/h2-12,21,27H,13H2,1H3,(H,24,29)

InChI Key

QRZGCHRZBZOINZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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